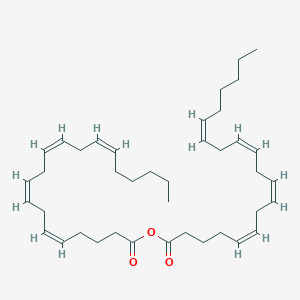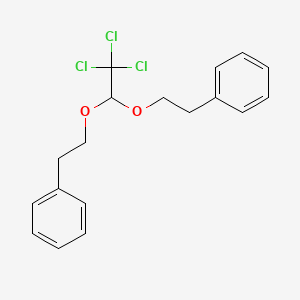
Trichloracetaldehyde di(phenylethyl)acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloracetaldehyde di(phenylethyl)acetal is an organic compound with the molecular formula C18H19Cl3O2. It is a derivative of trichloroacetaldehyde, where the aldehyde group is protected by forming an acetal with phenylethyl alcohol. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for aldehydes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trichloracetaldehyde di(phenylethyl)acetal can be synthesized through the acetalization of trichloroacetaldehyde with phenylethyl alcohol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetalization processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of heterogeneous acid catalysts, such as ion-exchange resins, can improve the reaction rate and simplify the separation of the product from the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Trichloracetaldehyde di(phenylethyl)acetal undergoes various chemical reactions, including:
Hydrolysis: The acetal can be hydrolyzed back to trichloroacetaldehyde and phenylethyl alcohol in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Substitution: The chlorine atoms in the trichloroacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Trichloroacetaldehyde and phenylethyl alcohol.
Oxidation: Trichloroacetic acid derivatives.
Substitution: Various substituted trichloroacetaldehyde derivatives.
Aplicaciones Científicas De Investigación
Trichloracetaldehyde di(phenylethyl)acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of trichloracetaldehyde di(phenylethyl)acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted side products. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde group when needed.
Comparación Con Compuestos Similares
Similar Compounds
Trichloracetaldehyde dimethyl acetal: Similar protecting group but with methyl groups instead of phenylethyl groups.
Trichloracetaldehyde diethyl acetal: Another similar compound with ethyl groups.
Trichloracetaldehyde diphenyl acetal: Features phenyl groups instead of phenylethyl groups.
Uniqueness
Trichloracetaldehyde di(phenylethyl)acetal is unique due to the presence of phenylethyl groups, which can provide additional steric hindrance and influence the reactivity of the compound. This can be advantageous in certain synthetic applications where selective protection and deprotection are required.
Propiedades
Número CAS |
68171-30-2 |
|---|---|
Fórmula molecular |
C18H19Cl3O2 |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
2-[2,2,2-trichloro-1-(2-phenylethoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C18H19Cl3O2/c19-18(20,21)17(22-13-11-15-7-3-1-4-8-15)23-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
Clave InChI |
LMQHAMIDZPBQNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(C(Cl)(Cl)Cl)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


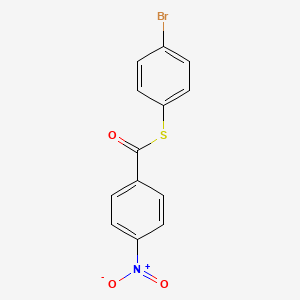
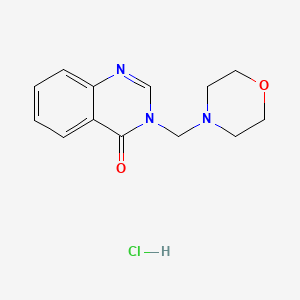
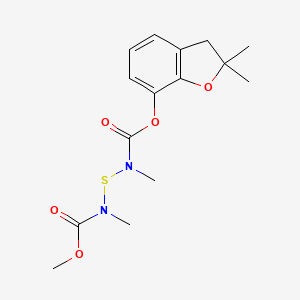
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
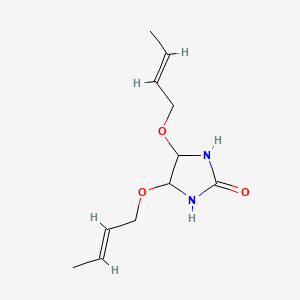
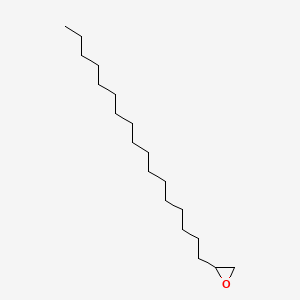
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
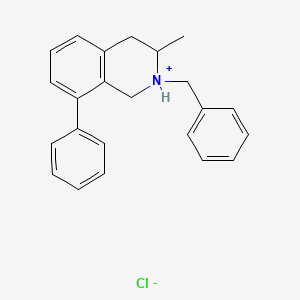
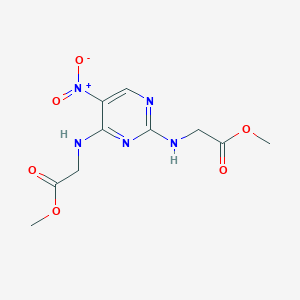
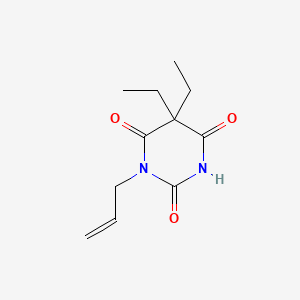
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
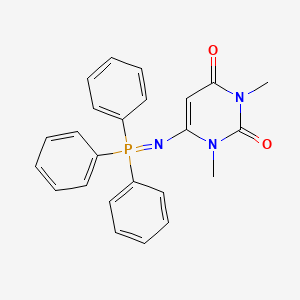
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
